molecular formula C18H14N2 B14137497 4-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 3977-43-3

4-Phenyl-5,6-dihydrobenzo[h]quinazoline

货号: B14137497
CAS 编号: 3977-43-3
分子量: 258.3 g/mol
InChI 键: CTVQQAPCCHSJGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenyl-5,6-dihydrobenzo[h]quinazoline ( 95545-95-2) is a synthetically accessible quinazoline derivative that serves as a privileged scaffold in medicinal chemistry and organic synthesis. This compound is part of the dihydrobenzo[h]quinazoline class, a framework recognized for significant pharmacological potential and diverse biological activities . In research settings, this compound and its structural analogs are primarily investigated for their potent anti-cancer properties. Specific derivatives have demonstrated significant growth inhibition against a panel of human carcinoma cell lines, including MCF-7 (breast), A549 (lung), DLD1 (colon), DU145 (prostate), and FaDu (head and neck), with IC50 values reported in the low micromolar range . The mechanism of action for active analogs has been linked to the inhibition of tubulin polymerization, a key target in anticancer drug discovery, and the triggering of apoptosis in cancer cells . Molecular docking studies suggest that related molecules exhibit good affinity for targets such as the estrogen receptor and the colchicine binding site on tubulin . Beyond oncology research, the dihydroquinazoline core is a versatile structure being explored for other therapeutic areas, including as a multi-target directed ligand for Alzheimer's disease and for anti-inflammatory applications . Please Note: This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use.

属性

CAS 编号

3977-43-3

分子式

C18H14N2

分子量

258.3 g/mol

IUPAC 名称

4-phenyl-5,6-dihydrobenzo[h]quinazoline

InChI

InChI=1S/C18H14N2/c1-2-7-14(8-3-1)17-16-11-10-13-6-4-5-9-15(13)18(16)20-12-19-17/h1-9,12H,10-11H2

InChI 键

CTVQQAPCCHSJGX-UHFFFAOYSA-N

规范 SMILES

C1CC2=C(N=CN=C2C3=CC=CC=C31)C4=CC=CC=C4

产品来源

United States

准备方法

The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several synthetic routes. One common method involves the reaction of chalcone with guanidine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

化学反应分析

4-Phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazoline derivatives .

科学研究应用

Anticancer Activity

Several synthesized benzo[h]quinazoline analogs (4a-f, 6a-6d & 8a-b) have been screened for their anticancer potential against different cancer cell lines, including MCF-7, DLD1, A549, Du145, and FaDu . Compounds 4a, 6a-d, and 8b showed significant anticancer activity in these cancer cell lines .

Cell Lines Used :

  • DLD1 (colorectal adenocarcinoma)
  • A549 (lung carcinoma)
  • FaDu (hypopharyngeal carcinoma)
  • MCF-7 (ER+ breast adenocarcinoma)
  • DU145 (prostate carcinoma)

Compound 6d was selected for a cell division cycle study using the estrogen receptor (ER) positive human breast cancer cell line (MCF-7) . After 24 and 48 hours of incubation with 6d at a 7 µM concentration (near IC50 value), substantial accumulation of cells was observed at the G2/M phase, indicating cell cycle arrest . The study suggests that 4-phenyl-5,6-dihydrobenzo[h]quinazolines mediate activity in ER-positive cancer cells (MCF-7 cells) . Structural modifications of these 4-phenyl-5,6-dihydrobenzo[h]quinazolines may lead to effective and ER-selective anticancer lead molecules .

Tubulin Polymerization Inhibition

4-Phenyl-5,6-dihydrobenzo[h]quinazolines have also been found to inhibit tubulin polymerization . Tubulin polymerization assay results for compounds 4a and 6d are shown below :

S.No.CompoundIC50 (µM)
14a5.97±0.7
26d2.92±0.16
3Podophyllotoxin (PDT)2.27±0.6
4Nocadazole2.06±0.07

*Values are represented as mean IC50 value±SE of three independent experiments.

作用机制

相似化合物的比较

Structural and Functional Comparisons with Analogous Compounds

Structural Variations and Substituent Effects

4-Phenyl-5,6-dihydrobenzo[h]quinazoline
  • Core Structure : Benzo[h]quinazoline fused with a phenyl group at position 3.
  • Key Substituents: 3-Amino and 3-phenylhydrazine groups critical for antitumor activity .
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline (OCT)
  • Core Structure : Benzoimidazoquinazoline fused with a heptyl chain at position 4.
  • Key Features: The benzimidazole ring enhances antimicrobial and antioxidant activities .
  • Crystallography: Stabilized by intermolecular hydrogen bonds (N1–H1A…N3) and adopts a monoclinic crystal system .
2,4-Diamino-5,6-dihydrobenzo[h]quinazoline
  • Core Structure: Benzo[h]quinazoline with amino groups at positions 2 and 4.
  • Activity : Exhibits dual antiplatelet (ASA-like) and anti-inflammatory effects (comparable to indomethacin) .
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline
  • Core Structure : Hydrazine substituent at position 2.

Physicochemical Properties

  • Solubility: 4-Phenyl derivatives: Moderate solubility in polar solvents (ethanol/DMSO) due to aromaticity . OCT (6-heptyl): Higher lipophilicity due to alkyl chain; soluble in chloroform .
  • Fluorescence: OCT emits blue light (quantum yield: 26%) under UV, unlike non-imidazo analogs .

Key Research Findings and Implications

  • Anticancer vs. Antimicrobial Scaffolds : The phenyl group at position 4 in benzo[h]quinazolines favors anticancer activity, while benzimidazole fusion (as in OCT) shifts activity toward microbial targets .
  • Synthetic Efficiency : Microwave methods reduce side products and time compared to conventional heating, critical for scalable production .
  • Multi-Functional Derivatives: Diamino substitutions (e.g., 2,4-diamino) enable dual therapeutic effects (antiplatelet + anti-inflammatory), highlighting the scaffold’s versatility .

常见问题

Q. What are the optimal synthetic routes for preparing 4-phenyl-5,6-dihydrobenzo[h]quinazoline derivatives, and how do reaction conditions affect yields?

  • Methodological Answer : The most common method involves reacting chalcone derivatives with guanidine under reflux conditions. For example, Maurya et al. synthesized this compound analogs via this route, achieving moderate yields (e.g., 40–60%) . Microwave-assisted synthesis has also been explored for related quinazoline derivatives, offering faster reaction times (15–30 minutes) and improved yields (up to 85%) compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or ionic liquids) and catalysts (e.g., K2S2O8), which influence cyclization efficiency .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR, FTIR, and X-ray crystallography. For example, <sup>13</sup>C NMR peaks at ~65 ppm confirm cyclization in dihydrobenzoquinazolines, while X-ray analysis reveals monoclinic crystal systems (space group P21/n) stabilized by intermolecular hydrogen bonds (N–H···N) . Mass spectrometry (HRMS or LC-MS) and elemental analysis (C, H, N) are critical for verifying molecular formulas, as demonstrated in studies with ≤0.3% deviation between calculated and observed values .

Q. What preliminary biological assays are recommended for screening this compound derivatives?

  • Methodological Answer : Start with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, A549) at concentrations ≤20 µM. Compounds with IC50 values <10 µM, such as 6d (IC50 = 1.5–2.27 µM), warrant further mechanistic studies . For antimicrobial screening, use Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values ≤50 µg/mL considered promising .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of this compound influence anticancer activity?

  • Methodological Answer : Substituents at the 4-position (e.g., phenyl groups) enhance tubulin binding, as shown by compound 6d inhibiting tubulin polymerization (IC50 = 2.27 µM) via interaction with the colchicine-binding site . Introducing electron-withdrawing groups (e.g., Cl, CF3) at the 2-position improves cytotoxicity, likely by increasing electrophilicity and DNA intercalation . Structure-activity relationship (SAR) studies should pair in vitro assays with molecular docking (e.g., AutoDock Vina) to validate binding affinities to targets like estrogen receptors or tubulin .

Q. What mechanistic pathways underlie the apoptosis-inducing effects of this compound derivatives?

  • Methodological Answer : Functional studies using flow cytometry (Annexin V/PI staining) and Western blotting reveal caspase-3/7 activation and PARP cleavage. For example, 6d at 7 µM induced 40–60% apoptosis in DU145 cells after 48 hours . Complementary assays (e.g., mitochondrial membrane potential loss via JC-1 staining) can confirm intrinsic apoptotic pathways. Combine these with transcriptomic profiling (RNA-seq) to identify dysregulated genes (e.g., Bcl-2/Bax ratio) .

Q. How can researchers address inconsistencies in reported bioactivity data for quinazoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). To resolve this:
  • Standardize protocols (e.g., 48-hour incubation for cytotoxicity) .
  • Validate hits across multiple models (e.g., 2D vs. 3D cell cultures).
  • Use orthogonal assays (e.g., tubulin polymerization inhibition + immunofluorescence) to confirm mechanisms .
  • Apply statistical rigor (e.g., paired T-tests with p < 0.05) and report IC50 values with 95% confidence intervals .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Methodological Answer :
  • Introduce hydrophilic groups (e.g., -OH, -NH2) at the 6-position, as seen in glucoconjugated derivatives with 2–3-fold higher aqueous solubility .
  • Formulate with cyclodextrins or liposomes to enhance permeability .
  • Perform pharmacokinetic studies (e.g., Caco-2 assays) to assess absorption and metabolic stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。